molecular formula C11H24N4O3 B608779 Lysyl ornithine CAS No. 788121-81-3

Lysyl ornithine

Cat. No.: B608779
CAS No.: 788121-81-3
M. Wt: 260.338
InChI Key: FNTNTMPEEZFWOQ-IUCAKERBSA-N
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Description

Lysyl ornithine is a modified amino acid derivative formed by the conjugation of lysine and ornithine. For instance, lysine–CLB derivatives (e.g., compound 9 in ) are highlighted for their role as dynamic inhibitors of ribosome function, particularly targeting the chloramphenicol binding site. The biological activity of such compounds depends critically on the modification of amine groups and side-chain length .

Properties

CAS No.

788121-81-3

Molecular Formula

C11H24N4O3

Molecular Weight

260.338

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoic acid

InChI

InChI=1S/C11H24N4O3/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18)/t8-,9-/m0/s1

InChI Key

FNTNTMPEEZFWOQ-IUCAKERBSA-N

SMILES

C(CCN)CC(C(=O)NC(CCCN)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysyl ornithine

Origin of Product

United States

Comparison with Similar Compounds

Ornithine Derivatives

  • N5-(1-Carboxyethyl)-Ornithine ():

    • Structure : An N5-substituted ornithine derivative synthesized by Streptococcus lactis.
    • Function : Acts as a storage molecule during bacterial growth. Its regioisomer, octopinic acid (N2-substituted ornithine), is part of the octopine family found in crowngall tumors, indicating that positional isomerism dictates ecological roles .
    • Key Difference : The N5 vs. N2 substitution alters binding specificity and metabolic pathways.
  • Phaseolotoxin (): Structure: Contains a modified ornithine residue (N*-N'-sulpho-diamino phosphinyl-L-ornithine, pSOrn). Function: A tripeptide toxin that inhibits ornithine carbamoyl transferase (OCT), disrupting arginine biosynthesis. pSOrn is a potent, irreversible OCT inhibitor due to its structural mimicry of tetrahedral intermediates in the OCT catalytic cycle . Comparison with Lysyl Ornithine: Unlike this compound derivatives, phaseolotoxin’s sulpho-diamino phosphinyl group enhances its affinity for OCT, making it 100-fold more potent than unmodified ornithine .

Lysine Derivatives

  • Lysine–CLB Derivatives ():
    • Structure : Compound 9 (lysine–CLB) has a methylene group shorter than ornithine–CLB (compound 6).
    • Function : Both compounds inhibit ribosome function, but only the ornithine derivative (compound 6) retains activity in vivo. Acetylation of lysine’s ε-amine abolishes activity, while trifluoroacetyl protection preserves it .
    • Key Insight : Side-chain length and amine modification dictate target binding. Ornithine’s shorter carbon skeleton may enhance membrane permeability or enzyme interaction .

Decarboxylase Substrates

  • Ornithine Decarboxylase (ODC) vs. Lysine Decarboxylase ():
    • Structural Basis : ODC and lysine decarboxylase share a common evolutionary origin but differ in substrate specificity. ODC has a higher affinity for ornithine (Km = 0.06 mM) compared to lysine decarboxylase for lysine .
    • Functional Role : Both enzymes contribute to polyamine biosynthesis. In Aspergillus nidulans, ODC activity peaks during conidial germination, highlighting its role in spermidine synthesis for cell division .

Enzyme Cofactors

  • Lysine Tyrosylquinone (LTQ) (): Structure: A quinone cofactor in lysyl oxidase, formed by crosslinking lysine and tyrosine residues. Function: Critical for lysyl oxidase activity in crosslinking collagen and elastin. Resonance Raman spectroscopy confirms its protonation state and structural homology with synthetic LTQ models . Comparison: Unlike this compound, LTQ’s redox-active quinone moiety enables catalytic amine oxidation, a function absent in storage-oriented derivatives like N5-(1-carboxyethyl)-ornithine .

Biochemical and Pharmacological Data

Table 1: Comparative Properties of this compound Analogs

Compound Structure Modification Target Enzyme/Pathway Activity (IC50/Km) Biological Role
Lysine–CLB (Compound 9) ε-amine trifluoroacetyl-protected Ribosome (chloramphenicol site) ~10 µM Antimicrobial inhibitor
Ornithine–CLB (Compound 6) Shorter side chain Ribosome ~10 µM Antimicrobial inhibitor
N5-(1-Carboxyethyl)-Ornithine N5-carboxyethyl substitution Pyruvate metabolism Not reported Bacterial storage
pSOrn (Phaseolotoxin) N-sulpho-diamino phosphinyl Ornithine carbamoyltransferase 0.1 nM Toxin, OCT inhibitor
LTQ Cofactor Lysine-tyrosine quinone Lysyl oxidase Km = 0.5 mM (for lysine) Collagen crosslinking

Mechanistic Insights

  • Amine Group Reactivity : Acetylation of lysine’s ε-amine () abolishes ribosome inhibition, emphasizing the necessity of free amines for target engagement.
  • Side-Chain Length : Ornithine’s shorter carbon skeleton (vs. lysine) may facilitate better enzyme active-site fit, as seen in compound 6’s superior in vivo activity .
  • Structural Mimicry : pSOrn’s resemblance to OCT’s catalytic intermediate enables irreversible inhibition, a strategy shared by lysine–CLB derivatives targeting the ribosome .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lysyl ornithine
Reactant of Route 2
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Lysyl ornithine

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